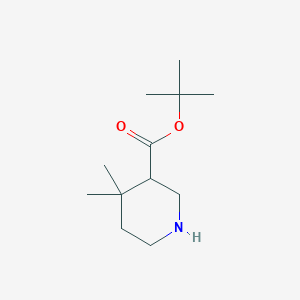![molecular formula C12H16BrNO B2514432 [1-(3-BRomophenyl)piperidin-4-yl]methanol CAS No. 1296224-89-9](/img/structure/B2514432.png)
[1-(3-BRomophenyl)piperidin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(3-Bromophenyl)piperidin-4-yl]methanol” is a chemical compound with the molecular formula C12H16BrNO . It has an average mass of 270.165 Da and a mono-isotopic mass of 269.041504 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a bromophenyl group and a methanol group . The piperidine ring provides basicity and the bromophenyl group can potentially undergo nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 388.2±17.0 °C at 760 mmHg, and a flash point of 188.6±20.9 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its LogP value is 2.45, indicating its relative lipophilicity .Aplicaciones Científicas De Investigación
Methanol as a Chemical Marker in Transformer Insulating Oil
Methanol is utilized as a chemical marker for assessing the condition of solid insulation in power transformers. Its identification in transformer field samples has led to its use in monitoring cellulosic insulation degradation. Analytical methods for its determination in transformer oil include headspace gas chromatography with mass spectrometry or flame ionization detection. Methanol serves as an indicator of cellulosic solid insulation ageing in transformer mineral oil, expected to be in routine use by utilities in the future (Jalbert et al., 2019).
Methanol in Energy and Fuel Applications
Methanol's role as a clean-burning fuel with versatile applications is highlighted, especially in its potential use as a peaking fuel in coal gasification combined cycle power stations. This application would leverage methanol produced from CO-rich gas during periods of low power demand, to be burned as an auxiliary fuel in gas turbines during peak power demand periods (Cybulski, 1994).
Methanol in Hydrogen Production
Methanol serves as a liquid hydrogen carrier, producing high purity hydrogen when required. Various production pathways of hydrogen from methanol, including steam reforming, partial oxidation, autothermal reforming, and methanol decomposition, are discussed. The development of copper-based and other metal catalysts, reactor technology, and novel structures like porous copper fiber sintered-felt and monolith structures, are crucial for the efficiency and performance of hydrogen production from methanol (García et al., 2021).
Methanol as a Component in Fuel Blends
Research on methanol-gasoline blends with higher alcohol additives in spark-ignition engines has shown that these blends can improve engine performance and emissions. Methanol burns effectively and produces fewer emissions compared to gasoline. However, challenges such as specific fuel consumption, phase separation, and corrosion have been addressed through the use of higher alcohol additives, improving energy content, kinematic viscosity, corrosion resistance, water tolerance, and phase stability (Bharath & Selvan, 2021).
Methanol in Direct Methanol Fuel Cells
Methanol is used in direct methanol fuel cells (DMFCs), where methanol crossover from the anode to the cathode represents a significant challenge. Efforts to develop more methanol-impermeable polymer electrolytes are crucial for overcoming this barrier, indicating the ongoing research and development in utilizing methanol for energy conversion applications (Heinzel & Barragán, 1999).
Propiedades
IUPAC Name |
[1-(3-bromophenyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-2-1-3-12(8-11)14-6-4-10(9-15)5-7-14/h1-3,8,10,15H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQYGHRBQMYULO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-BRomophenyl)piperidin-4-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2H,3H-furo[2,3-b]pyridine](/img/structure/B2514349.png)
![6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide](/img/structure/B2514350.png)



![(2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514358.png)
![1-Benzofuran-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2514359.png)
![3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene hydrochloride](/img/no-structure.png)
![[[4-(Difluoromethoxy)benzoyl]amino] 4-(diethylsulfamoyl)benzoate](/img/structure/B2514361.png)
![Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate](/img/structure/B2514362.png)


![(5-Methyl-1-phenylpyrazol-4-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2514370.png)
